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Compound of Interest

Compound Name: Cyclopropylcarboxylic acid

Cat. No.: B031269 Get Quote

An In-depth Analysis of the Conformational Landscape, Spectroscopic Signatures, and

Reaction Pathways of a Key Pharmaceutical Building Block

This technical guide provides a comprehensive overview of the quantum chemical calculations

and experimental data available for cyclopropylcarboxylic acid. It is designed to be a

valuable resource for researchers, scientists, and drug development professionals, offering

detailed insights into the molecule's structural properties, spectroscopic characteristics, and

potential reaction mechanisms. By presenting a cohesive analysis of both theoretical and

experimental findings, this document aims to facilitate a deeper understanding of this important

chemical entity.

Molecular Structure and Conformational Analysis
Quantum chemical calculations and experimental studies have revealed that

cyclopropylcarboxylic acid exists as a mixture of two primary conformers: a lower-energy

trans form and a higher-energy cis form. The nomenclature refers to the relative orientation of

the carboxylic acid's hydroxyl group and the cyclopropyl ring.

A key study utilizing microwave spectroscopy in combination with density functional theory

(DFT) calculations at the B3LYP/aug-cc-pVQZ level has provided precise geometric

parameters and the energy difference between these conformers[1]. The trans conformer is the

more stable of the two.
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Table 1: Calculated and Experimental Geometric Parameters for the trans Conformer of

Cyclopropylcarboxylic Acid

Parameter Bond/Angle
Calculated Value
(B3LYP/aug-cc-
pVQZ)[1]

Experimental Value
(Microwave
Spectroscopy)[1]

Bond Lengths (Å) C1-C2 1.515 1.514(2)

C2-C3 1.515 1.514(2)

C1-C3 1.515 1.514(2)

C1-C(O) 1.490 1.491(3)

C=O 1.210 1.209(3)

C-OH 1.365 1.366(3)

O-H 0.969 0.970(5)

Bond Angles (°) ∠C2-C1-C3 60.0 60.0 (fixed)

∠C2-C1-C(O) 118.5 118.4(2)

∠C1-C(O)=O 124.5 124.6(3)

∠C1-C(O)-OH 112.5 112.4(3)

∠C(O)-O-H 106.5 106.4(5)

The energy difference between the trans and cis conformers has been computationally

determined to be 373.1 cm⁻¹ (approximately 4.46 kJ/mol)[1]. This indicates that while the trans

conformer is dominant, the cis form is also present at room temperature, with a calculated

relative abundance of 15-17%[1].

Spectroscopic Properties
The vibrational and nuclear magnetic resonance spectra of cyclopropylcarboxylic acid
provide characteristic fingerprints for its identification and structural elucidation.

Vibrational Spectroscopy
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The infrared (IR) spectrum of cyclopropylcarboxylic acid is dominated by the characteristic

absorptions of the carboxylic acid functional group and the cyclopropyl ring. Experimental FTIR

data is available from the NIST Chemistry WebBook[2][3].

Table 2: Key Experimental and Theoretical Vibrational Frequencies for Cyclopropylcarboxylic
Acid

Vibrational Mode
Experimental Frequency
(cm⁻¹)[2][3]

General Theoretical Range
(cm⁻¹)

O-H stretch (broad) ~3000 3500-2500

C-H stretch (ring) ~3080, ~3010 3100-3000

C=O stretch ~1705 1760-1690

CH₂ scissoring (ring) ~1460 1480-1440

O-H bend ~1420 1440-1395

C-O stretch ~1230 1320-1210

Ring breathing ~1050 Not well-defined

O-H out-of-plane bend ~940 950-910

The broadness of the O-H stretching band is indicative of strong intermolecular hydrogen

bonding, which is typical for carboxylic acids in the condensed phase, often existing as dimers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of cyclopropylcarboxylic acid provide detailed information

about the electronic environment of the different nuclei in the molecule.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for Cyclopropylcarboxylic Acid
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Nucleus
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

¹H NMR

-COOH ~12.0 singlet (broad) -

CH (α to COOH) ~1.5 multiplet -

CH₂ (ring, cis to

COOH)
~0.9 multiplet -

CH₂ (ring, trans to

COOH)
~0.7 multiplet -

¹³C NMR

C=O ~180 - -

CH (α to COOH) ~14 - -

CH₂ (ring) ~9 - -

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

Thermochemical Properties
The thermochemical properties of cyclopropylcarboxylic acid are crucial for understanding

its stability and reactivity.

Table 4: Experimental Thermochemical Data for Cyclopropylcarboxylic Acid
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Property Value Units Reference

Enthalpy of

Combustion (liquid)
-2035 kJ/mol [4]

Enthalpy of Formation

(liquid)
-396 kJ/mol [4]

Boiling Point 182-184 °C [5]

Melting Point 14-17 °C [5]

Experimental Protocols
Synthesis of Cyclopropylcarboxylic Acid
A common laboratory synthesis involves the hydrolysis of cyclopropyl cyanide. A detailed

procedure is available in Organic Syntheses[6]. The general steps are:

Reaction of γ-chlorobutyronitrile with a strong base (e.g., sodium hydroxide) to induce

cyclization to form cyclopropyl cyanide.

Hydrolysis of the resulting cyclopropyl cyanide under acidic or basic conditions to yield

cyclopropylcarboxylic acid.

Purification of the product by distillation.

NMR Spectroscopy
A general protocol for obtaining the NMR spectrum of cyclopropylcarboxylic acid involves:

Dissolving a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

Transferring the solution to an NMR tube.

Acquiring the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).
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FTIR Spectroscopy
A typical procedure for acquiring the FTIR spectrum is as follows:

For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a

thin film.

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

drop of the liquid directly onto the ATR crystal.

A background spectrum of the empty sample holder or ATR crystal is recorded first.

The sample spectrum is then recorded and ratioed against the background to obtain the

absorbance spectrum.

Reaction Pathways and Mechanisms
Quantum chemical calculations are instrumental in elucidating potential reaction mechanisms

for cyclopropylcarboxylic acid. One area of interest is its thermal decomposition, particularly

decarboxylation.

Proposed Mechanism for Thermal Decarboxylation
While a detailed computational study specifically on the thermal decarboxylation of

cyclopropylcarboxylic acid is not readily available in the searched literature, studies on

related α-(carbonyl)cyclopropane carboxylic acids suggest a mechanism involving an initial

ring-opening[7][8]. This can be extrapolated to a plausible pathway for cyclopropylcarboxylic
acid itself under certain conditions.

Thermal Decarboxylation Pathway

Cyclopropylcarboxylic Acid Transition State
(Ring Opening)

Heat Allylic Carboxylic Acid IntermediateRing Opening Transition State
(Decarboxylation)

Heat But-3-enoate Anion + H⁺
Decarboxylation But-3-ene + CO₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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